N-methyl-4-[(methylamino)sulfonyl]benzamide
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Overview
Description
N-methyl-4-[(methylamino)sulfonyl]benzamide is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.272 g/mol . It is a benzamide derivative that contains both methyl and sulfonyl functional groups. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[(methylamino)sulfonyl]benzamide typically involves the reaction of 4-aminobenzamide with methylamine and a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[(methylamino)sulfonyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-methyl-4-[(methylamino)sulfonyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-4-[(methylamino)sulfonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The methylamino group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methylbenzamide: Similar in structure but lacks the sulfonyl group.
N-methyl-4-(methylamino)benzamide: Similar but without the sulfonyl group.
N-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide: Contains a similar sulfonyl group but with a different substitution pattern.
Uniqueness
N-methyl-4-[(methylamino)sulfonyl]benzamide is unique due to the presence of both the methylamino and sulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of applications and interactions that are not observed in similar compounds .
Properties
Molecular Formula |
C9H12N2O3S |
---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
N-methyl-4-(methylsulfamoyl)benzamide |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(12)7-3-5-8(6-4-7)15(13,14)11-2/h3-6,11H,1-2H3,(H,10,12) |
InChI Key |
MTHBWQDUOHXEFC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)S(=O)(=O)NC |
Origin of Product |
United States |
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